PRKACA Kinase Inhibition Potency and Binding Affinity: BLU0588 vs BLU2864
BLU0588 inhibits PRKACA catalytic activity with an IC₅₀ of 1 nM and a dissociation constant (Kd) of 4 nM, compared to BLU2864 which exhibits an IC₅₀ of 0.3 nM and a Kd of 3.3 nM in the same assay system [1]. This represents a 3.3-fold difference in enzymatic potency between the two structurally related PRKACA inhibitors evaluated under identical experimental conditions.
| Evidence Dimension | PRKACA enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM; Kd = 4 nM |
| Comparator Or Baseline | BLU2864: IC₅₀ = 0.3 nM; Kd = 3.3 nM |
| Quantified Difference | 3.3-fold lower potency (IC₅₀) |
| Conditions | PRKACA catalytic activity inhibition assay |
Why This Matters
The 3.3-fold potency difference between BLU0588 and BLU2864 under identical assay conditions demonstrates that these two compounds are not interchangeable; procurement decisions must align with the specific IC₅₀/Kd requirements of the intended experimental protocol.
- [1] Neitzel LR, et al. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma. Gastro Hep Adv. 2022;2(3):307-321. doi:10.1016/j.gastha.2022.11.004 View Source
